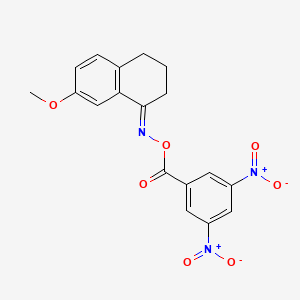![molecular formula C18H15N3O2 B5714602 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as MO-1, is a chemical compound that has been studied for its potential therapeutic applications. MO-1 is a small molecule that belongs to the class of oxazole derivatives. It has been found to exhibit interesting pharmacological properties, such as anti-inflammatory and anti-cancer activities. In
Wirkmechanismus
The mechanism of action of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound induces apoptosis is not clear, but it may involve the activation of caspases, which are enzymes that play a role in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This compound was also found to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is that it has been found to exhibit anti-inflammatory and anti-cancer activities. This makes it a potentially useful compound for the development of new drugs for the treatment of these diseases. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism by which this compound exhibits its pharmacological effects.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. One direction is to further investigate its mechanism of action. This could involve the use of biochemical and biophysical techniques to study the interaction of this compound with COX-2 and other proteins involved in the inflammatory response and cancer. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases and infectious diseases. Finally, future studies could focus on the development of new analogs of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile has been described in the literature. The method involves the reaction of 4-methoxyaniline and 3-methylbenzaldehyde with ammonium acetate and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound was also found to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
5-(4-methoxyanilino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-4-3-5-13(10-12)17-21-16(11-19)18(23-17)20-14-6-8-15(22-2)9-7-14/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZLTHVPKDTQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)

![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)